(Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole is a synthetic organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a cyclohexene ring, a hydrazinyl group, and a dimethylthiazole moiety. Compounds like this are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole typically involves the condensation of cyclohex-3-en-1-one with hydrazine to form the hydrazone intermediate. This intermediate then reacts with 4,5-dimethylthiazole-2-carbaldehyde under specific conditions to yield the final product. The reaction conditions may include the use of solvents like ethanol or methanol, and the reactions are often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial methods might also involve continuous flow reactors and automated systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could result in the formation of an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
Biologically, this compound may exhibit interesting activities such as antimicrobial, antifungal, or anticancer properties. Researchers often study such compounds to develop new therapeutic agents.
Medicine
In medicine, derivatives of thiazoles are explored for their potential as drugs. This compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry
Industrially, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole would depend on its specific biological activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole.
Hydrazones: Compounds like phenylhydrazone, benzylhydrazone.
Uniqueness
What sets (Z)-2-(2-(cyclohex-3-en-1-ylmethylene)hydrazinyl)-4,5-dimethylthiazole apart is its unique combination of a cyclohexene ring, hydrazinyl group, and dimethylthiazole moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
Molecular Formula |
C12H17N3S |
---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
N-[(Z)-cyclohex-3-en-1-ylmethylideneamino]-4,5-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H17N3S/c1-9-10(2)16-12(14-9)15-13-8-11-6-4-3-5-7-11/h3-4,8,11H,5-7H2,1-2H3,(H,14,15)/b13-8- |
InChI Key |
XCVJJCIEUXTNTC-JYRVWZFOSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C\C2CCC=CC2)C |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2CCC=CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.